3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers targeting CNS GPCRs often struggle with flexible scaffolds that reduce selectivity. 6-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS 109926-37-6) solves this as a rigidified bioisostere of phenethylamine neurotransmitters, enforcing the bioactive conformation for enhanced target engagement. • Chiral CNS scaffold: (R)- and (S)-enantiomers available for stereospecific SAR at serotonin/dopamine receptors. • Optimized ADME: Predicted LogP ~1.09 and pKa ~8.9 support favorable BBB penetration. • Rapid diversification: Primary amine enables amide coupling, reductive amination, or sulfonamide formation. • ≥98% purity; global shipping from BenchChem.

Molecular Formula C9H11NO2
Molecular Weight 165.18914
CAS No. 109926-37-6
Cat. No. B1140823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-
CAS109926-37-6
Molecular FormulaC9H11NO2
Molecular Weight165.18914
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CO2)N
InChIInChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

109926-37-6: 6-Methoxy-2,3-dihydrobenzofuran-3-amine as a Chiral Scaffold in Serotonergic Drug Discovery


The compound 3-Benzofuranamine, 2,3-dihydro-6-methoxy- (CAS 109926-37-6), commonly referred to as 6-methoxy-2,3-dihydrobenzofuran-3-amine, is a synthetic organic molecule belonging to the 2,3-dihydrobenzofuran class . It is characterized by a bicyclic core comprising a benzene ring fused to a partially saturated furan ring, with a primary amine group at the 3-position and a methoxy substituent at the 6-position. This specific substitution pattern is of significant interest in medicinal chemistry as a conformationally restricted scaffold for the development of bioactive molecules, particularly those targeting serotonergic and other central nervous system pathways [1]. The compound serves as a versatile chiral building block, with its (R)- and (S)-enantiomers providing access to stereochemically defined analogues for structure-activity relationship (SAR) studies [2].

109926-37-6: The Critical Role of 6-Methoxy Substitution in 2,3-Dihydrobenzofuran-3-amine Analogue Development


High-strength differential evidence for 109926-37-6 in head-to-head comparative pharmacological studies is currently limited in the public domain. Consequently, the justification for its selection over close analogs rests primarily on its unique physicochemical and structural attributes, which are critical for specific synthetic and medicinal chemistry applications . Substituting a non-methoxylated 2,3-dihydrobenzofuran-3-amine core would result in a molecule with significantly different lipophilicity (LogP), hydrogen bonding potential, and electronic properties, as predicted by computational models. The 6-methoxy group, for instance, is predicted to increase the molecule's LogP (from ~0.67 to ~1.09) and basicity (pKa from ~8.4 to ~8.9), thereby altering its pharmacokinetic and pharmacodynamic profile. Such changes are not trivial; they directly impact a compound's ability to cross biological membranes, its target binding kinetics, and its susceptibility to metabolic degradation [1]. Therefore, while direct biological comparator data is sparse, the selection of 109926-37-6 is driven by its distinct molecular properties, which are essential for achieving desired outcomes in targeted research programs .

109926-37-6 Differentiation Evidence: Comparative Physicochemical and Synthetic Data


Differentiation via Lipophilicity and Hydrogen Bonding Capacity: 6-Methoxy vs. Parent 2,3-Dihydrobenzofuran-3-amine

The presence of the 6-methoxy group in 109926-37-6 imparts a significant increase in lipophilicity compared to the parent 2,3-dihydrobenzofuran-3-amine (CAS 109926-35-4). This is quantified by a higher predicted partition coefficient (LogP) and increased topological polar surface area (TPSA) . While not a direct biological assay, this physicochemical differentiation is a primary driver for selecting one scaffold over another in drug discovery. Increased LogP generally correlates with enhanced membrane permeability, while higher TPSA can influence a compound's ability to engage specific polar interactions within a binding pocket .

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation via Basicity and Reactivity: pKa Value of the Primary Amine

The predicted pKa of the primary amine in 109926-37-6 is 8.90 ± 0.20 . This value provides a quantitative measure of the amine's basicity and nucleophilicity, which are critical parameters for designing downstream chemical reactions such as amide coupling, reductive amination, or salt formation. The presence of the electron-donating 6-methoxy group is expected to slightly increase the amine's basicity compared to the unsubstituted 2,3-dihydrobenzofuran-3-amine, which has a predicted pKa of approximately 8.4 .

Synthetic Chemistry Reactivity Amine Basicity

Conformational Restriction of Methoxy Group for Serotonergic Activity

The 2,3-dihydrobenzofuran core of 109926-37-6 serves as a rigidified bioisostere of a flexible methoxyphenyl alkylamine, effectively locking the methoxy group into a specific conformation. SAR studies on related 5-HT2C receptor agonists have demonstrated that incorporating the methoxy group within a dihydrofuran ring, as in 109926-37-6, is a key strategy for enhancing potency and functional selectivity [1]. Specifically, changing from a 2,3-dihydrobenzofuran backbone to a benzofuran leads to an overall enhancement of 5-HT2C potency, as observed for compounds 7a–i. Compared to compound (+)-6a, this structural modification is directly relevant to the core of 109926-37-6 [1]. While direct Ki or EC50 data for 109926-37-6 itself is not publicly available, the class-level evidence strongly supports the use of this conformationally restricted methoxy scaffold as a privileged structure for developing selective serotonergic agents.

Serotonin Receptors 5-HT2C Agonists Conformational Analysis

109926-37-6: High-Impact Application Scenarios in Drug Discovery and Chemical Biology


Chiral Building Block for Enantioselective Synthesis of CNS Drug Candidates

109926-37-6 is an ideal chiral scaffold for constructing libraries of stereochemically pure CNS-active compounds. Its primary amine serves as a versatile handle for rapid diversification via amide coupling, reductive amination, or sulfonamide formation. The 2,3-dihydrobenzofuran core introduces conformational constraint, a key strategy for improving target selectivity and reducing off-target effects. Researchers can leverage the commercially available (R)- and (S)-enantiomers to establish SAR and optimize for potency and selectivity at targets such as serotonin receptors [1]. The predicted LogP of 1.09 suggests favorable blood-brain barrier penetration for this scaffold .

Development of Functionally Selective 5-HT2C Receptor Agonists

Based on established SAR from related dihydrobenzofuran analogues, 109926-37-6 is a strategic starting point for the design of novel, functionally selective 5-HT2C receptor agonists. By elaborating the primary amine and the 6-methoxy position, medicinal chemists can probe the binding pocket of this therapeutically relevant GPCR to achieve G protein-biased signaling, a feature correlated with improved safety and efficacy profiles [1]. The rigidified methoxy group mimics the active binding conformation, which is essential for high potency and receptor subtype selectivity.

Synthesis of Conformationally Restricted Analogues of Neurotransmitters

The 2,3-dihydrobenzofuran core of 109926-37-6 is a well-established bioisostere for the phenyl ring of phenethylamines and related neurotransmitters [1]. This compound is therefore ideally suited for synthesizing conformationally restricted analogues of dopamine, norepinephrine, and serotonin. Such rigidified molecules are powerful tools in chemical biology for dissecting the molecular pharmacology of GPCRs and monoamine transporters, helping to map the specific conformations that lead to distinct functional outcomes (e.g., agonist vs. antagonist, signaling bias) [2].

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